L-Homocysteine,S-2-benzothiazolyl-

Description

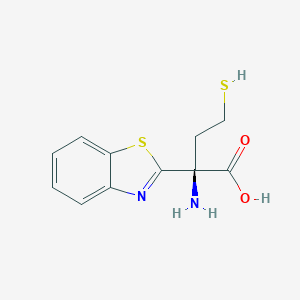

L-Homocysteine, S-2-benzothiazolyl- is a sulfur-containing derivative of the amino acid L-homocysteine, characterized by the substitution of the thiol (-SH) group with a 2-benzothiazolyl moiety via a thioether linkage. This modification significantly alters its chemical and biological properties compared to the parent compound.

Propriétés

IUPAC Name |

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLXSCBEBRMII-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908056 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102818-95-1 | |

| Record name | L-Homocysteine, S-2-benzothiazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

The disodium salt of L-homocysteine is prepared by treating L-homocysteine with sodium hydroxide (2 equivalents) in aqueous solution. This intermediate reacts with 2-chlorobenzothiazole at 60–80°C for 12–24 hours under nitrogen atmosphere to prevent oxidation. The reaction efficiency depends on:

-

pH : Maintained at 8.5–9.5 using borate or phosphate buffers.

-

Solvent : Water-miscible solvents (e.g., ethanol-water mixtures) enhance reagent solubility.

-

Temperature : Yields improve at elevated temperatures (70°C optimal).

Table 1: Synthesis Parameters and Yield Data

Purification and Isolation

Crude BTHcy is isolated by acidifying the reaction mixture to pH 5.4 with hydrochloric acid, precipitating the product. Recrystallization from ethanol-water (1:3 v/v) yields pure BTHcy as a white crystalline solid. Purity is confirmed via melting point analysis (217–220°C with decomposition) and chromatographic methods.

Analytical Characterization of BTHcy

Structural Confirmation via NMR Spectroscopy

Proton NMR spectra (270 MHz, D₂O) reveal characteristic resonances:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% tetrabutylammonium phosphate buffer, pH 3.0) resolves BTHcy at 6.2 minutes, distinct from precursors and byproducts. Metabolites like 2-mercaptobenzothiazole (retention time: 4.8 minutes) are detectable using UV absorption at 254 nm.

Table 2: Key Analytical Metrics for BTHcy

| Method | Conditions/Results | Source |

|---|---|---|

| NMR | δ 7.40 (aromatic), 3.80 (SCH₂CH₂) | |

| HPLC Retention Time | 6.2 minutes (C18, ion-pairing buffer) | |

| Melting Point | 217–220°C (decomp.) |

Mechanistic Insights into BTHcy Reactivity

Enzymatic Cleavage by Cystathionine γ-Lyase

BTHcy serves as a substrate for renal cystathionine γ-lyase, which catalyzes β-elimination to produce 2-mercaptobenzothiazole and 2-oxo-3-butenoic acid. This reaction mirrors the metabolism of nephrotoxic cysteine conjugates, underscoring BTHcy’s utility in studying bioactivation pathways:

Kinetic studies with rat kidney cytosol show a of 0.4 mM and of 12 nmol/min/mg protein.

Non-Enzymatic Decomposition

In aqueous solutions (pH > 8.0), BTHcy undergoes slow hydrolysis to release homocysteine and 2-mercaptobenzothiazole, complicating long-term storage. Stabilization requires acidic conditions (pH 4.0–6.0) and inert atmospheres.

Applications in Biochemical Research

Analyse Des Réactions Chimiques

Chemical Reactivity and Stability

The S-2-benzothiazolyl group influences reactivity through:

-

Retro-Michael Elimination :

Homocysteine S-conjugates, including benzothiazolyl derivatives, undergo enzymatic oxidation to form 2-oxo acids. These intermediates decompose via non-enzymatic retro-Michael elimination , producing reactive α,β-unsaturated ketones (e.g., 2-oxo-3-butenoic acid) . -

Metal Coordination :

The thiolate group of homocysteine interacts with metal ions (e.g., Zn²⁺ in BHMT), enhancing electrophilic reactivity. S-2-benzothiazolyl derivatives may disrupt this interaction, altering enzymatic activity .

Biochemical Interactions and Inhibition

L-Homocysteine,S-2-benzothiazolyl- derivatives exhibit potent inhibitory effects on enzymes like BHMT:

-

Mechanism of BHMT Inhibition :

Key Research Findings

-

Synthetic Challenges :

Instability of S-CH₂-S moieties under acidic conditions complicates synthesis of dithioformal derivatives . -

Biological Relevance :

2-Oxo-3-butenoic acid, a metabolite of homocysteine S-conjugates, acts as a Michael acceptor, forming adducts with cellular nucleophiles (e.g., glutathione) .

Applications De Recherche Scientifique

Cardiovascular Health

Hyperhomocysteinemia and Cardiovascular Disease

Elevated levels of homocysteine in the blood, known as hyperhomocysteinemia, are linked to an increased risk of cardiovascular diseases (CVD). Studies have shown that high homocysteine levels can lead to vascular dysfunction, promoting conditions such as atherosclerosis, myocardial infarction, and stroke . The relationship between homocysteine levels and CVD risk has prompted research into therapeutic strategies aimed at lowering these levels.

Therapeutic Interventions

Clinical trials have investigated the efficacy of B-vitamin supplementation (folic acid, B6, and B12) in reducing homocysteine levels. While some studies reported mixed results regarding the impact on cardiovascular outcomes, the treatment remains a potential strategy for patients with elevated homocysteine levels . A notable study involving over 2,000 patients with end-stage renal disease found that vitamin therapy reduced homocysteine concentrations but did not significantly lower mortality or major cardiovascular events .

Neurodegenerative Diseases

Homocysteine's Role in CNS Disorders

Research indicates that elevated homocysteine levels may contribute to neurodegenerative disorders through mechanisms involving oxidative stress and neuronal damage. For instance, studies have demonstrated that homocysteine can induce cytotoxic effects in neuronal cell lines, leading to increased reactive oxygen species (ROS) production and DNA damage . This suggests a potential link between hyperhomocysteinemia and conditions like Alzheimer's disease and other forms of dementia.

Case Studies and Experimental Evidence

In vitro studies using neuroblastoma cells revealed that exposure to homocysteine resulted in significant reductions in cell viability and increased markers of genotoxic stress . Additionally, animal models have shown that local administration of homocysteine can enhance neuronal activity, indicating its excitatory properties which may be relevant in understanding its role in CNS disorders .

Biomarker for Disease Diagnosis

Diagnostic Applications of Homocysteine Levels

Homocysteine levels are increasingly being recognized as a potential biomarker for various health conditions beyond cardiovascular and neurodegenerative diseases. Elevated homocysteine has been associated with autoimmune disorders, diabetes, renal disease, and even certain cancers . The ability to measure homocysteine levels through simple blood tests makes it a valuable tool for early diagnosis and management of these conditions.

Genetic Factors Influencing Homocysteine Levels

Genetic variants affecting enzymes involved in homocysteine metabolism (such as MTHFR polymorphisms) can lead to elevated levels of this amino acid. Understanding these genetic factors can enhance the predictive value of homocysteine testing in clinical practice .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of L-Homocysteine,S-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The sulfanyl group can form disulfide bonds, affecting protein structure and function .

Comparaison Avec Des Composés Similaires

Key Properties:

- CAS Number : 104797-47-9

- Molecular Formula : C₁₂H₉N₅O₂S₃

- Molecular Weight : 351.427 g/mol

- Physical State : Solid (inferred from structural analogs)

- Density : 1.7±0.1 g/cm³

- Melting Point : 143–145°C

- Boiling Point : 565.2±33.0°C

Structural and Physicochemical Properties

The table below compares L-Homocysteine, S-2-benzothiazolyl- with structurally related derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | LogP | Key Modifications |

|---|---|---|---|---|---|---|

| L-Homocysteine | 6027-13-0 | C₄H₉NO₂S | 135.18 | 1.31 | -0.38 | Native thiol group |

| S-2-Benzothiazolyl-L-Homocysteine | 104797-47-9 | C₁₂H₉N₅O₂S₃ | 351.43 | 1.7 | ~2.5* | 2-Benzothiazolyl thioether |

| S-Benzyl-DL-Homocysteine | 32362-99-5 | C₁₁H₁₅NO₂S | 225.31 | - | 2.42 | Benzyl thioether |

| S-Adenosyl-L-Homocysteine (SAH) | 979-92-0 | C₁₄H₂₀N₆O₅S | 384.42 | - | -1.8 | Adenosyl group via 5'-thioether |

*Estimated based on benzothiazole’s hydrophobicity.

Key Observations :

- S-Benzyl-DL-homocysteine shares a similar thioether linkage but lacks the heterocyclic benzothiazole ring, resulting in lower molecular weight and distinct reactivity .

- SAH, a critical methyltransferase inhibitor, differs in its adenosine moiety and polarity, making it more water-soluble .

Reactivity and Functional Roles

Reaction with Electrophiles

L-Homocysteine reacts with formaldehyde to form adducts (+12 amu), but its derivatives exhibit varying reactivity:

- L-Methionine : 0.33% conversion in 2 hours (slow due to steric hindrance) .

- S-2-Benzothiazolyl-L-Homocysteine : Predicted slower reactivity than L-homocysteine due to the bulky benzothiazolyl group, though experimental data are lacking.

Enzyme Interactions

- SAH Hydrolase: SAH analogs (e.g., S-3-deazaadenosyl-L-homocysteine) act as substrates or inhibitors. The benzothiazolyl derivative’s lack of a ribose group likely precludes SAH hydrolase interaction .

Activité Biologique

L-Homocysteine, S-2-benzothiazolyl- is a derivative of the amino acid L-homocysteine, distinguished by the addition of a benzothiazole moiety. This modification enhances its chemical and biological properties, making it a subject of interest in various fields, including organic chemistry, pharmacology, and biochemistry. This article explores the biological activity of L-Homocysteine, S-2-benzothiazolyl-, focusing on its mechanisms of action, cytotoxic effects, protein interactions, and potential therapeutic applications.

Chemical Structure and Properties

L-Homocysteine is a non-proteinogenic α-amino acid involved in several metabolic pathways. The addition of the 2-benzothiazole group alters its reactivity and biological interactions. The compound can be represented as follows:

The biological activity of L-Homocysteine, S-2-benzothiazolyl- is primarily attributed to its ability to modify proteins through homocysteinylation . This process can lead to significant changes in protein function and stability. Key mechanisms include:

- Covalent Modifications : The compound can form stable covalent bonds with specific cysteine residues in proteins, impacting their structure and function .

- Oxidative Stress Induction : Similar to homocysteine itself, this compound can induce oxidative stress in cells, leading to DNA damage and apoptosis .

- Neurotransmitter Activity : L-Homocysteine may act as an excitatory neurotransmitter at NMDA receptors, influencing neuronal activity and potentially contributing to neurodegenerative processes .

Cytotoxic Effects

Research indicates that L-Homocysteine, S-2-benzothiazolyl- exhibits cytotoxic effects in various cell lines. For instance:

- In SH-SY5Y neuroblastoma cells treated with homocysteine derivatives, a concentration-dependent reduction in cell viability was observed. At 80 μM concentration, approximately 80% cell death occurred after five days .

- The compound significantly increased reactive oxygen species (ROS) production over time, indicating its potential role in promoting oxidative stress .

Protein Interaction Studies

L-Homocysteine, S-2-benzothiazolyl- has been shown to interact with several proteins through homocysteinylation:

These interactions suggest that the compound may have implications in diseases characterized by protein misfolding or dysfunction.

Therapeutic Applications

Given its biological activities, L-Homocysteine, S-2-benzothiazolyl- is being investigated for potential therapeutic applications:

- Cardiovascular Disease : Elevated levels of homocysteine are associated with increased cardiovascular risk. Modulating homocysteine levels through derivatives like this compound may offer therapeutic avenues .

- Neuroprotection : Understanding its dual role as both an excitatory neurotransmitter and a potential neurotoxin could lead to targeted therapies for neurodegenerative diseases .

- Cancer Therapy : The compound's ability to modify protein structures may be harnessed for developing novel anticancer agents that target specific signaling pathways involved in tumor growth.

Case Studies

Several studies have highlighted the effects of homocysteine derivatives on cellular systems:

- Neuroblastoma Cell Study : A study demonstrated that exposure to L-homocysteine resulted in significant cytotoxicity and DNA damage in differentiated SH-SY5Y cells after prolonged exposure .

- Cardiovascular Risk Assessment : Epidemiological studies have established a correlation between elevated homocysteine levels and increased risk of coronary artery disease, prompting research into compounds that can modulate these levels effectively .

Q & A

Q. What are the standard analytical methods for detecting L-Homocysteine,S-2-benzothiazolyl derivatives in biological samples?

Fluorescence probes, such as Bromo-2-benzothiazolyl-3-cyano-7-hydroxy coumarin (BBCH), exploit the sulfhydryl and adjacent amino groups of homocysteine to release a fluorescent reporter. This method requires pH optimization (6.5–7.5) and validation via UV-Vis spectroscopy (λmax 450–500 nm) to confirm specificity . High-performance liquid chromatography (HPLC) with mass spectrometry is recommended for quantitative analysis, using retention time and fragmentation patterns for identification .

Q. How is L-Homocysteine,S-2-benzothiazolyl synthesized, and what are the critical reaction parameters?

Synthesis involves coupling L-homocysteine thiolactone with 2-mercaptobenzothiazole under nitrogen to prevent oxidation. Key parameters include:

Q. What storage conditions are recommended for L-Homocysteine,S-2-benzothiazolyl derivatives?

Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Stability testing via TLC every 3 months is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve data contradictions in fluorescence-based detection specificity for homocysteine derivatives?

Contradictions often arise from matrix effects (e.g., glutathione interference). Mitigation strategies include:

- Kinetic assays : Homocysteine reacts faster (t1/2 ~10 min) than glutathione (no reaction within 60 min) at pH 7.0 .

- Competitive binding studies : Use N-ethylmaleimide to block non-target thiols .

- Cross-validation : Compare results with LC-MS/MS to confirm specificity .

Q. What experimental strategies improve the stability of L-Homocysteine,S-2-benzothiazolyl derivatives during long-term storage?

- Lyophilization : Freeze-drying in 0.1 M phosphate buffer (pH 7.4) increases shelf life to 12 months.

- Antioxidants : Add 0.01% butylated hydroxytoluene (BHT) to prevent radical-mediated degradation .

- Reactivity monitoring : Use FT-IR to track disulfide bond formation (peak shift from 2550 cm<sup>-1</sup> to 500 cm<sup>-1</sup>) .

Q. How can benzothiazolyl-based probes be modified to differentiate cysteine from homocysteine?

Structural modifications include:

- Steric hindrance : Introduce bulky substituents (e.g., methyl groups) on the coumarin ring to limit cysteine access.

- pH-sensitive design : Use probes with pKa ~8.5 to favor homocysteine binding in physiological conditions .

- Dual-signal probes : Combine fluorescence quenching (for cysteine) and enhancement (for homocysteine) in a single molecule .

Q. What are the limitations of UV-spectral data for characterizing benzothiazolyl derivatives?

UV spectra (e.g., λmax 320–340 nm for thiol adducts) may overlap with aromatic impurities. Solutions include:

- Derivatization : Convert thiols to disulfides with Ellman’s reagent (DTNB) for distinct peaks at 412 nm .

- Multi-method correlation : Cross-reference with <sup>1</sup>H-NMR (δ 3.2–3.5 ppm for SCH2 groups) and elemental analysis (C, H, N ±0.3%) .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity rates for homocysteine with benzothiazolyl probes?

Variability stems from:

- Redox conditions : Homocysteine auto-oxidizes to homocystine in aerobic environments, reducing available thiol groups. Use degassed buffers and 1 mM EDTA to stabilize thiols .

- Probe concentration : Excess probe (>50 μM) causes non-specific binding. Optimize to 10–20 μM .

- Biological matrices : Serum albumin binds homocysteine, reducing detectable free thiols. Pre-treat samples with trichloroacetic acid to precipitate proteins .

Methodological Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| Fluorescence detection (pH) | 6.5–7.5 | |

| Synthesis temperature | 25–30°C | |

| Storage stability (lyophilized) | 12 months at –20°C | |

| Thiol quantification (DTNB) | λmax 412 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.